An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenoxy)ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenoxy)ethanol
Introduction for the Research Professional
To the researchers, chemists, and drug development scientists at the forefront of innovation, this document serves as a comprehensive technical guide on the physicochemical properties of 2-(2-Chlorophenoxy)ethanol (CAS: 15480-00-9). This compound, a chlorinated phenoxyethanol derivative, represents a key structural motif in various fields, from polymer chemistry to pharmaceutical synthesis.[1] Understanding its fundamental properties is not merely an academic exercise; it is the bedrock upon which robust, reproducible, and scalable scientific endeavors are built.
This guide moves beyond a simple recitation of data. It is structured to provide a senior scientist's perspective on not only what the properties are but how they are determined and why they matter in a research and development context. We will delve into the causality behind experimental choices, outline self-validating protocols for characterization, and ground all claims in authoritative references. The objective is to equip you with the foundational knowledge required to confidently handle, analyze, and innovate with 2-(2-Chlorophenoxy)ethanol.
Molecular Identity and Structural Characteristics
The precise identification of a chemical entity is the first step in any scientific protocol. 2-(2-Chlorophenoxy)ethanol is defined by a benzene ring substituted with a chlorine atom at the ortho (C2) position and an ethoxyethanol group at the C1 position.[1] This specific isomeric arrangement is critical, as it dictates the molecule's steric and electronic properties, differentiating it significantly from its meta- and para-isomers.
Table 1: Core Molecular Identification
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-chlorophenoxy)ethanol | [2] |
| CAS Number | 15480-00-9 | [2] |
| Molecular Formula | C₈H₉ClO₂ | [1][2] |
| Molecular Weight | 172.61 g/mol | [2][3] |
| Canonical SMILES | C1=CC=C(C(=C1)OCCO)Cl | [2] |
| InChIKey | FDQGMCQSIVZGHW-UHFFFAOYSA-N | [2] |
Physicochemical Properties: Data and Determination
Thermal Properties (Melting & Boiling Point)
The thermal transition points are critical for purification, handling, and reaction condition selection.
Data Summary:
-
Melting Point: No experimental value is published. It is predicted to be lower than its para-isomer (2-(4-chlorophenoxy)ethanol, M.P. 30 °C) due to the reduced molecular symmetry of the ortho-substitution, which typically hinders efficient crystal lattice packing.[1]
-
Boiling Point: No experimental value is published for the ortho-isomer. For context, the para-isomer boils at 135–136 °C under reduced pressure (6 mmHg).
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is the gold-standard technique for thermal analysis, offering high precision and requiring minimal sample. It measures the difference in heat flow required to increase the temperature of a sample and a reference.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity 2-(2-Chlorophenoxy)ethanol into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program: Equilibrate at a temperature well below the expected melting point (e.g., -20 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a point well above the melt (e.g., 50 °C).
-
Use an inert purge gas (e.g., Nitrogen at 50 mL/min) to maintain a consistent atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area corresponds to the enthalpy of fusion.
Self-Validation: The protocol is self-validating through the use of a certified reference standard (e.g., Indium) to calibrate the instrument's temperature and enthalpy scales prior to the sample run. The sharpness of the melting peak also provides an indication of sample purity.
Solubility
Solubility dictates the choice of solvents for reactions, purification (crystallization), and formulation.
Predicted Solubility:
-
Water: The molecule contains a hydrophilic alcohol group capable of hydrogen bonding and a large, hydrophobic chlorophenyl group. Therefore, it is expected to have limited solubility in water but may be miscible with many organic solvents.[1]
-
Organic Solvents: High solubility is expected in polar organic solvents like ethanol, methanol, DMSO, and acetone, and moderate solubility in less polar solvents like dichloromethane and ethyl acetate.
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
Rationale: The shake-flask method is a reliable, albeit manual, technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Methodology:
-
System Preparation: Add an excess amount of 2-(2-Chlorophenoxy)ethanol to a known volume of the solvent of interest (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel (e.g., a jacketed flask or vial in a shaker bath).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be maintained.
-
Sample Analysis:
-
Cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtering through a syringe filter (e.g., 0.22 µm) is essential.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).
Trustworthiness: This method's trustworthiness is ensured by running the experiment until consecutive time points (e.g., 24h and 48h) yield the same concentration, confirming equilibrium has been reached.
Acidity (pKa)
The pKa of the hydroxyl proton is crucial for understanding the molecule's behavior in different pH environments, particularly for designing extraction protocols or pH-dependent reactions.
Predicted pKa:
-
No experimental value is available. The pKa of the alcohol proton in ethanol is ~16.[4] The electron-withdrawing effect of the phenoxy group will increase the acidity (lower the pKa) relative to a simple alcohol. For a structurally related compound, 2-(2-chloroethoxy)ethanol, a predicted pKa is 14.34.[5] Therefore, a pKa in the range of 14-15 is a reasonable estimate for 2-(2-Chlorophenoxy)ethanol.
Spectroscopic Characterization
Spectroscopy provides an unambiguous fingerprint of a molecule's structure. The following protocols outline the standard methods for acquiring high-quality spectra for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.
Expected Spectral Features:
-
¹H NMR: Will show distinct signals for the aromatic protons (likely complex multiplets in the 6.8-7.5 ppm range), the two methylene groups of the ethoxyethanol chain (triplets or more complex multiplets around 3.8-4.2 ppm), and a broad singlet for the hydroxyl proton.[1]
-
¹³C NMR: Will display 8 distinct signals corresponding to the 8 unique carbon atoms in the molecule.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
Rationale: This protocol ensures high-resolution spectra suitable for unambiguous structural assignment. The choice of solvent and use of an internal standard are critical for data accuracy and reproducibility.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the purified, dry sample directly into a clean, dry vial.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is a common first choice.[6]
-
The solvent should contain tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).[6]
-
Transfer the solution into a 5 mm NMR tube, filtering through a small cotton plug in a pipette to remove any particulate matter.[6]
-
-
Instrumental Acquisition:
-
Insert the tube into the spectrometer.
-
Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity, which maximizes spectral resolution.[6]
-
Acquire a standard ¹H spectrum (e.g., 16-32 scans).
-
Acquire a broadband proton-decoupled ¹³C spectrum (requires more scans for sufficient signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.
-
Integrate the ¹H signals to determine relative proton ratios.
-
Caption: Standard workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Spectral Features:
-
A broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol group.[1]
-
A strong, sharp absorption band around 1250 cm⁻¹ due to the C-O-C (aryl-alkyl ether) stretching vibration.[1]
-
Multiple sharp peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.
-
Absorptions in the 3000-2850 cm⁻¹ region from C-H stretching of the alkyl chain.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Rationale: ATR-FTIR is a rapid and convenient method that requires no sample preparation, making it ideal for routine identification.
Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument signals.
-
Sample Application: Place a single drop of liquid 2-(2-Chlorophenoxy)ethanol directly onto the ATR crystal. If the sample is solid, press a small amount firmly onto the crystal to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum. A typical acquisition uses 16-32 scans at a resolution of 4 cm⁻¹.[7]
-
Data Analysis: The final spectrum is automatically ratioed against the background scan and presented in absorbance or transmittance units. The peak positions (in cm⁻¹) are then correlated with known functional group absorptions.
Chemical Stability Profile
Understanding a compound's stability is paramount in drug development for predicting shelf-life and identifying potential degradants. A forced degradation study is an essential tool for this purpose.
Predicted Stability:
-
Phenoxyethanol derivatives are generally stable but can be susceptible to degradation under harsh acidic or alkaline conditions, especially at elevated temperatures.[8] The primary alcohol is susceptible to oxidation.
Experimental Protocol: Forced Degradation Study
Rationale: This protocol exposes the compound to stress conditions harsher than standard storage to rapidly identify potential degradation pathways and develop stability-indicating analytical methods, as recommended by regulatory bodies like the EMA.[8][9]
Methodology:
-
Stock Solution: Prepare a stock solution of 2-(2-Chlorophenoxy)ethanol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, dilute the stock solution to a final concentration (e.g., 100 µg/mL) with the stressor and incubate. A control sample diluted with water is run in parallel.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[8]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[8]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at a high temperature (e.g., 80 °C) for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. The method must be capable of separating the parent peak from all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is essential.
Caption: Workflow for a comprehensive forced degradation study.
Conclusion
This guide has provided a detailed framework for understanding and determining the core physicochemical properties of 2-(2-Chlorophenoxy)ethanol. While published experimental data for this specific isomer is sparse, we have established a clear path forward for the research scientist. By employing the standardized, self-validating protocols outlined herein for thermal analysis, solubility, spectroscopy, and stability, any laboratory can generate the high-quality data necessary for informed decision-making in research and development. This emphasis on robust methodology over incomplete datasets provides a more powerful and reliable foundation for scientific progress.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 84933, 2-(2-Chlorophenoxy)ethanol. [Link]
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ResearchGate. FTIR spectra for 2-Phenoxyethanol at concentration.... [Link]
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RIT. NMR Sample Preparation. [Link]
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PubChemLite. 2-(2-chlorophenoxy)ethanol (C8H9ClO2). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12361, 2-(Chloroethoxy)ethanol. [Link]
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U.S. Environmental Protection Agency. Ethanol, 2-(2-chlorophenoxy)- - Substance Details. [Link]
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ResearchGate. UV-Vis absorption spectrum of the chlorophenols. [Link]
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European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]
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National Institute of Standards and Technology. Ethanol, 2-(2-chloroethoxy)-. [Link]
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University of Wisconsin-Madison. pKa Vaules for Organic and Inorganic Bronsted Acids at 25°C. [Link]
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SpectraBase. 2-(2-Chlorophenoxy)ethanol, N-propyl ether. [Link]
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SpectraBase. 2-Phenoxyethanol. [Link]
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National Institute of Standards and Technology. 2-(2-Chlorophenoxy)ethanol. [Link]
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National Institute of Standards and Technology. Ethanol, 2-phenoxy-. [Link]
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National Center for Biotechnology Information. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. [Link]
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